REACTION_SMILES
|
[Al+3:7].[CH3:12][CH:13]([CH2:14][C:15](=[O:16])[OH:17])[CH2:18][CH2:19][CH:20]=[C:21]([CH2:22][CH2:23][CH:24]=[C:25]([CH2:26][CH2:27][CH:28]=[C:29]([CH3:30])[CH3:31])[CH3:32])[CH3:33].[CH3:1][CH2:2][O:3][CH2:4][CH3:5].[CH3:34][CH2:35][O:36][C:37](=[O:38])[CH3:39].[H-:10].[H-:11].[H-:6].[H-:9].[Li+:8].[OH2:40]>>[CH3:12][CH:13]([CH2:14][CH2:15][OH:16])[CH2:18][CH2:19][CH:20]=[C:21]([CH2:22][CH2:23][CH:24]=[C:25]([CH2:26][CH2:27][CH:28]=[C:29]([CH3:30])[CH3:31])[CH3:32])[CH3:33]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
CC(C)=CCCC(C)=CCCC(C)=CCCC(C)CC(=O)O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=CCCC(C)=CCCC(C)=CCCC(C)CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)=CCCC(C)=CCCC(C)=CCCC(C)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Al+3:7].[CH3:12][CH:13]([CH2:14][C:15](=[O:16])[OH:17])[CH2:18][CH2:19][CH:20]=[C:21]([CH2:22][CH2:23][CH:24]=[C:25]([CH2:26][CH2:27][CH:28]=[C:29]([CH3:30])[CH3:31])[CH3:32])[CH3:33].[CH3:1][CH2:2][O:3][CH2:4][CH3:5].[CH3:34][CH2:35][O:36][C:37](=[O:38])[CH3:39].[H-:10].[H-:11].[H-:6].[H-:9].[Li+:8].[OH2:40]>>[CH3:12][CH:13]([CH2:14][CH2:15][OH:16])[CH2:18][CH2:19][CH:20]=[C:21]([CH2:22][CH2:23][CH:24]=[C:25]([CH2:26][CH2:27][CH:28]=[C:29]([CH3:30])[CH3:31])[CH3:32])[CH3:33]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
CC(C)=CCCC(C)=CCCC(C)=CCCC(C)CC(=O)O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=CCCC(C)=CCCC(C)=CCCC(C)CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)=CCCC(C)=CCCC(C)=CCCC(C)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |